An In-depth Technical Guide to 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
CAS Number: 845823-13-4
This technical guide provides a comprehensive overview of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a halogenated and fluorinated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis.
Chemical and Physical Properties
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a substituted acetophenone with a molecular formula of C₉H₆ClF₃O and a molecular weight of approximately 222.59 g/mol . While detailed experimental data for this specific compound is limited in publicly accessible literature, its properties can be inferred from its structure and data available for analogous compounds.
Table 1: Physicochemical Properties of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone and Related Compounds
| Property | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | 4'-Chloro-2,2,2-trifluoroacetophenone[1][2] | 4'-Chloro-2'-methylacetophenone[3] |
| CAS Number | 845823-13-4 | 321-37-9 | 37074-38-7 |
| Molecular Formula | C₉H₆ClF₃O | C₈H₄ClF₃O | C₉H₉ClO |
| Molecular Weight | 222.59 | 208.56 | 168.62 |
| Appearance | Not specified (likely a solid or liquid) | White to almost white powder to lump[1] | Not specified |
| Melting Point (°C) | Not specified | 25[1] | Not specified |
| Boiling Point (°C) | Not specified | 180 - 183[1] | Not specified |
| Density (g/cm³) | Not specified | 1.39[1] | Not specified |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This approach would involve the reaction of 1-chloro-3-methylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: Proposed Friedel-Crafts acylation synthesis.
Experimental Protocol (General Procedure):
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To a cooled (0 °C) and stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) in an inert dry solvent (e.g., dichloromethane), add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride, 1.1 equivalents) dropwise.
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After stirring for a short period, add 1-chloro-3-methylbenzene (1.0 equivalent) dropwise, maintaining the low temperature.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
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Quench the reaction by carefully pouring the mixture into ice-cold water.
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation to yield 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone.
Alternative Synthetic Pathway: From a Carboxylic Acid Derivative
Another potential route involves the reaction of an organometallic reagent derived from 1-bromo-4-chloro-2-methylbenzene with a trifluoroacetate ester or the conversion of 4-chloro-2-methylbenzoic acid to the target ketone.[5][6]
Figure 2: Alternative synthetic approaches.
Spectroscopic Data (Predicted)
While experimental spectra for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (likely 3H, complex multiplet), Methyl protons (singlet, ~2.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~180-190 ppm), Trifluoromethyl carbon (quartet, ~115-125 ppm), Aromatic carbons (multiple signals in the aromatic region), Methyl carbon (~20 ppm). |
| ¹⁹F NMR | A single signal (singlet) for the -CF₃ group. |
| IR (cm⁻¹) | Strong C=O stretch (~1700-1720), C-F stretches (~1100-1300), Aromatic C-H and C=C stretches. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 222/224 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may show loss of CF₃ (m/z 69) and other characteristic fragments. |
Applications in Research and Drug Development
The trifluoroacetophenone moiety is a significant pharmacophore in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7][8] While specific biological activities of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone have not been reported, its structural features suggest potential applications as:
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An intermediate in the synthesis of novel pharmaceuticals: Its reactive ketone group allows for further chemical modifications to build more complex molecules.[1][3]
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A building block for agrochemicals: Similar chlorinated and fluorinated compounds are used in the development of pesticides and herbicides.[1]
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A tool for studying enzyme inhibition: Trifluoromethyl ketones are known to be effective inhibitors of various enzymes.[5]
Potential Signaling Pathway Involvement
Based on the known activities of other trifluoroacetophenone derivatives, this compound could potentially be explored for its role in pathways involving enzymes that are targets for anti-inflammatory or anti-cancer drugs. For instance, some trifluoroacetophenone derivatives have been investigated as inhibitors of malonyl-CoA decarboxylase, an enzyme involved in fatty acid metabolism.[7]
Figure 3: Hypothetical interaction with a biological pathway.
Conclusion
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a chemical compound with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently scarce, its synthesis can be approached through established methods like Friedel-Crafts acylation. Its structural similarity to known bioactive molecules suggests it could be a valuable building block for the development of new therapeutic agents and other functional organic materials. Further research is warranted to fully characterize its properties and explore its potential applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4 -Chloro-2,2,2-trifluoroacetophenone 99 321-37-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
